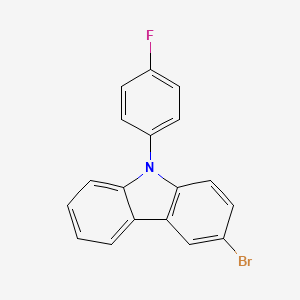

3-Bromo-9-(4-fluorophenyl)-9H-carbazole

Description

Overview of Carbazole (B46965) Derivatives in Advanced Materials Research

Carbazole derivatives are a class of organic compounds that have garnered significant attention due to their unique photophysical and electrochemical characteristics. These properties, which include high thermal stability, excellent hole-transporting capabilities, and tunable electronic structures, make them ideal candidates for use in a variety of advanced materials. nih.gov The rigid and planar structure of the carbazole core facilitates efficient charge transport, a critical factor in the performance of electronic devices.

In the realm of organic electronics, carbazole-based materials are integral components of organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), and organic field-effect transistors (OFETs). In OLEDs, they are often employed as host materials for phosphorescent emitters or as hole-transporting layers, contributing to enhanced device efficiency and longevity. The high triplet energy of many carbazole derivatives is particularly advantageous for blue phosphorescent OLEDs.

Furthermore, the functionalization of the carbazole scaffold at various positions allows for the fine-tuning of its electronic properties. This chemical versatility enables the design of materials with tailored absorption and emission spectra, as well as optimized charge-carrier mobilities. The introduction of different substituent groups can significantly influence the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energy levels, thereby impacting the performance of the resulting electronic devices.

The Significance of 3-Bromo-9-(4-fluorophenyl)-9H-carbazole within Carbazole Science

Within the extensive family of carbazole derivatives, this compound represents a strategically functionalized molecule with significant potential in materials science. The bromine atom at the 3-position serves as a versatile handle for further chemical modifications through cross-coupling reactions, allowing for the synthesis of more complex molecular architectures. This reactive site is crucial for building polymers and dendrimers with extended conjugation, which are desirable for various electronic applications.

The presence of a 4-fluorophenyl group at the 9-position (the nitrogen atom) influences the compound's solubility, thermal stability, and electronic properties. The electron-withdrawing nature of the fluorine atom can affect the energy levels of the carbazole core, potentially leading to improved charge injection and transport characteristics in electronic devices. The specific substitution pattern of 3-bromo and 9-(4-fluorophenyl) creates a unique electronic environment within the molecule, making it an interesting subject for fundamental research and a promising building block for novel materials.

Scope and Research Objectives for this compound

The primary research objective for this compound is to fully characterize its chemical and physical properties to unlock its potential in advanced material applications. A comprehensive investigation into its synthesis, structural features, and photophysical, electrochemical, and thermal properties is essential.

Detailed studies on this compound would aim to:

Develop efficient and scalable synthetic routes.

Elucidate its solid-state structure and molecular packing through techniques like X-ray crystallography.

Characterize its absorption and emission properties to understand its potential as a luminescent material.

Determine its HOMO and LUMO energy levels through electrochemical methods like cyclic voltammetry to assess its suitability for charge-transporting layers in electronic devices. iieta.org

Evaluate its thermal stability to ensure its robustness for device fabrication and operation.

By achieving these objectives, researchers can establish a clear structure-property relationship for this specific carbazole derivative, paving the way for its rational application in the design of next-generation organic electronic devices. While specific experimental data for this compound is not extensively available in the public domain, its properties can be inferred from closely related compounds. For instance, the synthesis and crystal structure of the analogous compound 3-Bromo-9-(4-fluorobenzyl)-9H-carbazole have been reported, providing valuable insights. nih.gov

Interactive Data Table: Properties of a Closely Related Compound

Below is a table summarizing the reported data for 3-Bromo-9-(4-fluorobenzyl)-9H-carbazole, which can serve as a predictive model for the properties of this compound.

| Property | Value |

| Molecular Formula | C19H13BrFN |

| Molecular Weight | 354.21 g/mol |

| Melting Point | 420–422 K |

| Crystal System | Orthorhombic |

| Space Group | Pnma |

| a | 17.407(4) Å |

| b | 15.068(3) Å |

| c | 5.5865(11) Å |

| Dihedral Angle (Carbazole & Benzene (B151609) Ring) | 88.2(3)° |

Data obtained for 3-Bromo-9-(4-fluorobenzyl)-9H-carbazole. nih.gov

Structure

3D Structure

Properties

IUPAC Name |

3-bromo-9-(4-fluorophenyl)carbazole | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H11BrFN/c19-12-5-10-18-16(11-12)15-3-1-2-4-17(15)21(18)14-8-6-13(20)7-9-14/h1-11H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SFUNDIMWQUSCGD-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C3=C(N2C4=CC=C(C=C4)F)C=CC(=C3)Br | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H11BrFN | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

340.2 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 3 Bromo 9 4 Fluorophenyl 9h Carbazole and Its Advanced Precursors

N-Arylation Strategies for Carbazole (B46965) Ring Systems

The formation of the N-aryl bond at the 9-position of the carbazole is a critical step, linking the carbazole nucleus to the 4-fluorophenyl moiety. This transformation is predominantly achieved through transition metal-catalyzed cross-coupling reactions, with palladium and copper-based systems being the most prevalent.

Palladium-catalyzed reactions offer a robust and versatile method for constructing C-N bonds. The Buchwald-Hartwig amination is the most direct and widely employed of these methods for the N-arylation of heterocycles like carbazole. nih.govacs.org This reaction involves the coupling of an amine (the N-H group of carbazole) with an aryl halide or triflate in the presence of a palladium catalyst, a suitable phosphine (B1218219) ligand, and a base. acs.orgnih.gov

Key components of the Buchwald-Hartwig reaction for carbazole arylation include:

Palladium Precatalysts : Common choices are palladium(II) acetate (B1210297) (Pd(OAc)₂), and tris(dibenzylideneacetone)dipalladium(0) (B46781) (Pd₂(dba)₃). chemicalbook.com

Phosphine Ligands : Bulky, electron-rich phosphine ligands are essential for facilitating the catalytic cycle. A variety of specialized ligands have been developed to improve reaction efficiency and substrate scope. acs.org

Bases : Strong, non-nucleophilic bases such as sodium tert-butoxide (NaOtBu) or weaker bases like potassium phosphate (B84403) (K₃PO₄) are used to deprotonate the carbazole nitrogen. nih.gov

Aryl Partners : Aryl halides (e.g., 1-bromo-4-fluorobenzene (B142099), 1-iodo-4-fluorobenzene) or aryl triflates serve as the source of the 4-fluorophenyl group.

Efficient one-pot syntheses have been developed where N-arylation is followed by an intramolecular oxidative C-H activation to form the carbazole skeleton itself from diarylamine intermediates. nih.govacs.orgrsc.orgresearchgate.net However, for functionalizing a pre-existing carbazole, a standard intermolecular Buchwald-Hartwig coupling is the preferred method. nih.gov While the Suzuki-Miyaura coupling is renowned for C-C bond formation, its application in direct N-arylation is less common than the Buchwald-Hartwig reaction, though it is used extensively for C-C functionalization of the carbazole ring. derpharmachemica.comresearchgate.netrsc.orgresearchgate.net

| Method | Catalyst System | Ligand | Base | Solvent | Temperature (°C) |

| Buchwald-Hartwig | Pd₂(dba)₃ | Tributylphosphine | - | Toluene | Room Temp. |

| Buchwald-Hartwig | Pd(II) Precatalyst | Various Phosphines | NaOtBu / K₃PO₄ | Toluene / Dioxane | 80-110 |

| Ullmann Coupling | CuI | 1,10-Phenanthroline (B135089) | KOH | DME/H₂O | 95 |

| Ullmann Coupling | CuI | Prolinamide | K₂CO₃ | Water | 100 |

| Ullmann Coupling | Copper | Dibenzo-18-crown-6 | K₂CO₃ | DMF | 120 |

| Photocatalytic Ullmann | Ir-photocatalyst / Cu salt | - | - | - | Room Temp. |

This table provides a comparative overview of common conditions for the N-arylation of carbazoles.

The Ullmann condensation is a classical, copper-catalyzed alternative to palladium-based methods for C-N bond formation. organic-chemistry.org Traditional Ullmann reactions often required harsh conditions, such as high temperatures (often >180 °C) and stoichiometric amounts of copper. researchgate.net However, significant advancements have led to the development of milder, more efficient protocols that utilize catalytic amounts of copper in conjunction with various ligands. organic-chemistry.org

Modern Ullmann-type reactions for N-arylation of carbazoles typically employ:

Copper Source : Copper(I) iodide (CuI) is a widely used and effective catalyst. chem960.comresearchgate.net

Ligands : The addition of ligands accelerates the reaction and allows for lower temperatures. Common ligands include diamines (e.g., N,N'-dimethylethylenediamine), 1,10-phenanthroline, and amino acid derivatives like prolinamides. organic-chemistry.orgacs.orgnih.gov

Solvent and Base : A variety of bases such as potassium carbonate (K₂CO₃) or potassium hydroxide (B78521) (KOH) are used in solvents like dimethylformamide (DMF), dimethyl sulfoxide (B87167) (DMSO), or even water. researchgate.netorganic-chemistry.orgacs.org "On-water" protocols using specific ligands have been shown to be highly effective and environmentally friendly. researchgate.netorganic-chemistry.orgacs.org

Recent innovations include the development of visible-light-mediated Ullmann-type couplings, which can proceed at room temperature by combining a copper catalyst with an iridium-based photocatalyst. acs.org

Transition metal-catalyzed C–H functionalization has emerged as a powerful tool for creating C-C and C-heteroatom bonds directly from C-H bonds, minimizing the need for pre-functionalized starting materials. chim.it In the context of carbazole chemistry, this strategy is predominantly used for the functionalization of the carbazole backbone (e.g., at the C1, C2, or C4 positions) rather than for N-arylation. nih.govtdl.org

These reactions typically involve the installation of a directing group on the carbazole, often at the nitrogen or an adjacent position, which coordinates to a metal catalyst (commonly palladium) and directs the C-H activation to a specific site. thieme-connect.com For instance, a carboxamide group at the C3 position can direct the arylation or alkylation of the C2 and C4 positions. thieme-connect.com While these methods are synthetically powerful for creating complex carbazole derivatives, the N-arylation of the carbazole N-H bond is more straightforwardly and commonly achieved via the cross-coupling methods described previously (Buchwald-Hartwig and Ullmann). chim.itnih.gov

Regioselective Bromination of Carbazole Scaffolds

Introducing a bromine atom specifically at the 3-position of the carbazole ring requires control over the regioselectivity of the electrophilic substitution. The carbazole nucleus is electron-rich, with the 3- and 6-positions being the most electronically activated and thus most susceptible to electrophilic attack. Uncontrolled bromination can easily lead to a mixture of 3-bromo and 3,6-dibromo products. google.com

Common reagents and methods for controlled bromination include:

N-Bromosuccinimide (NBS) : NBS is a convenient and widely used source of electrophilic bromine for the bromination of activated aromatic rings. organic-chemistry.org The reaction of carbazoles with NBS, often in the presence of silica (B1680970) gel, can provide mono-, di-, or polybrominated products depending on the stoichiometry of NBS used. capes.gov.brresearchgate.net The introduction of bromine atoms can alter the optical and electrochemical properties of the carbazole system. rsc.org

Oxidative Bromination : A highly selective method for the synthesis of 3-bromo-N-phenylcarbazole involves the use of a brominating agent, such as hydrobromic acid (HBr), in the presence of an oxidant like hydrogen peroxide (H₂O₂). google.com Performing this reaction at low temperatures (e.g., -20 to 10 °C) in a solvent like dichloromethane (B109758) significantly enhances the selectivity for the 3-monobromo product, suppressing the formation of the 3,6-dibromo byproduct. google.com This level of control is crucial for the synthesis of the target compound if bromination is performed after N-arylation.

| Brominating Agent | Substrate | Conditions | Major Product(s) |

| NBS / Silica Gel | Carbazole / N-Alkylcarbazole | CH₂Cl₂, Room Temp. | Mono-, di-, or poly-brominated carbazoles |

| HBr / H₂O₂ | N-Phenylcarbazole | CH₂Cl₂, -20 to 10 °C | High-purity 3-Bromo-N-phenylcarbazole |

| NBS | Carbazole Dyes | - | Brominated dyes (e.g., at 1,8-positions) |

This table summarizes methods for the regioselective bromination of carbazole scaffolds.

Fluorination and Halogenation Techniques for Aromatic Rings

The synthesis of the 4-fluorophenyl precursor, such as 1-bromo-4-fluorobenzene or 4-fluorophenylboronic acid, relies on established methods for introducing fluorine into an aromatic ring. google.com The unique properties imparted by fluorine make fluorinated aromatics crucial building blocks in pharmaceuticals and materials science. numberanalytics.com

Several primary strategies exist for aromatic fluorination:

Nucleophilic Aromatic Substitution (SNAr) : This method involves the displacement of a leaving group (like -Cl or -NO₂) from an activated aromatic ring by a nucleophilic fluoride (B91410) source, such as potassium fluoride (KF) or cesium fluoride (CsF). numberanalytics.com The reaction is typically limited to substrates containing strong electron-withdrawing groups ortho or para to the leaving group.

Balz-Schiemann Reaction : A classic method that proceeds via the thermal decomposition of an aryl diazonium tetrafluoroborate (B81430) salt, which is prepared from the corresponding aniline. numberanalytics.com While effective, it can have limitations in terms of substrate scope and functional group tolerance.

Electrophilic Fluorination : This approach utilizes reagents with an electrophilic fluorine atom, such as N-fluorobenzenesulfonimide (NFSI) or Selectfluor, to directly fluorinate electron-rich aromatic rings or organometallic intermediates like aryl Grignard reagents. numberanalytics.comorganic-chemistry.org

Transition Metal-Catalyzed Fluorination : Modern methods have been developed that use transition metal catalysts, such as palladium or copper, to facilitate the coupling of aryl halides or triflates with fluoride sources. numberanalytics.comrsc.org These catalytic methods have significantly broadened the scope of aromatic fluorination.

| Method | Fluorinating Agent | Typical Substrate | Key Features |

| Nucleophilic (SNAr) | KF, CsF | Activated Aryl Halide | Requires electron-withdrawing groups |

| Balz-Schiemann | HBF₄ (forms ArN₂⁺BF₄⁻) | Aryl Amine (Aniline) | Classic method via diazonium salt |

| Electrophilic | NFSI, Selectfluor | Aryl Grignard / Aryllithium | Direct fluorination of organometallics |

| Metal-Catalyzed | Metal Fluoride | Aryl Halide / Triflates | Catalytic, broader substrate scope |

This table provides an overview of common methods for the synthesis of fluorinated aromatic precursors.

Synthetic Pathways for Derivatization at the 3- and 9-Positions

The synthesis of 3-Bromo-9-(4-fluorophenyl)-9H-carbazole can be strategically planned in two primary sequences, each leveraging the methodologies described above.

Route A: Bromination Followed by N-Arylation This pathway begins with the regioselective bromination of commercially available 9H-carbazole to produce the 3-bromo-9H-carbazole intermediate. This intermediate is then subjected to an N-arylation reaction with a suitable 4-fluorophenyl partner.

Bromination : 9H-Carbazole is treated with a brominating agent like NBS under controlled conditions to selectively yield 3-bromo-9H-carbazole.

N-Arylation : The resulting 3-bromo-9H-carbazole is coupled with a 4-fluorophenyl halide (e.g., 1-iodo-4-fluorobenzene) using either a Palladium-catalyzed Buchwald-Hartwig amination or a Copper-mediated Ullmann reaction to afford the final product. chemicalbook.com A procedure for the N-alkylation of 3-bromo-9H-carbazole has also been reported, demonstrating the viability of this intermediate in substitution reactions at the 9-position. nih.govdoaj.orgnih.gov

Route B: N-Arylation Followed by Bromination In this alternative approach, the 4-fluorophenyl group is first installed on the carbazole nitrogen, followed by the regioselective bromination of the resulting N-arylcarbazole.

N-Arylation : 9H-Carbazole is first coupled with a 4-fluorophenyl halide via Buchwald-Hartwig or Ullmann conditions to synthesize 9-(4-fluorophenyl)-9H-carbazole. The synthesis of related N-aryl carbazoles is well-established. researchgate.netmdpi.com

Bromination : The 9-(4-fluorophenyl)-9H-carbazole intermediate is then carefully brominated. Using a highly selective method, such as the low-temperature oxidative bromination with HBr/H₂O₂, is critical to ensure the introduction of bromine at the C-3 position without significant formation of the C-6 bromo or 3,6-dibromo byproducts. google.com

The choice between Route A and Route B depends on factors such as the relative reactivity of the intermediates, functional group compatibility with the reaction conditions of each step, and the commercial availability of starting materials. The carbazole scaffold is also amenable to a wide range of other derivatizations at these positions, including Friedel-Crafts acylation and the synthesis of complex hybrid molecules, highlighting its utility as a versatile building block in medicinal and materials chemistry. mdpi.comresearchgate.netnih.gov

Optimization of Reaction Conditions for Yield and Purity in Academic Synthesis

The synthesis of this compound is typically achieved through cross-coupling reactions that form the crucial C-N bond between the 3-bromo-9H-carbazole core and the 4-fluorophenyl group. The two most prevalent methods for this transformation are the Palladium-catalyzed Buchwald-Hartwig amination and the Copper-catalyzed Ullmann condensation. Academic research has focused on optimizing the conditions for these reactions to maximize both the yield and purity of the final product. Key parameters that are systematically varied include the choice of catalyst, ligand, base, solvent, and reaction temperature.

The Buchwald-Hartwig amination has become a favored method due to its generally milder reaction conditions and broader substrate scope compared to the traditional Ullmann condensation. The optimization of this reaction for the synthesis of N-aryl carbazoles involves a careful selection of each component of the catalytic system. The choice of palladium precursor and, more critically, the phosphine ligand, can have a profound impact on the reaction's efficiency. Sterically hindered and electron-rich biaryl phosphine ligands, such as XPhos and RuPhos, have been shown to be highly effective in promoting the coupling of carbazoles with aryl halides.

In a representative academic study on the synthesis of a closely related compound, 9-(4-fluorophenyl)-9H-carbazole, a palladium-catalyzed approach was utilized. While a detailed optimization table for the bromo-substituted variant is not extensively published, the conditions for the non-brominated analog provide a strong foundation. The reaction involves the coupling of carbazole with an appropriate 4-fluorophenylating agent in the presence of a palladium catalyst and a suitable base.

Below is a table summarizing typical conditions explored in the optimization of the Buchwald-Hartwig synthesis of N-aryl carbazoles, which are applicable to the synthesis of this compound.

Table 1: Optimization of Buchwald-Hartwig Amination Conditions for N-Aryl Carbazole Synthesis

| Entry | Pd Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temperature (°C) | Yield (%) |

|---|---|---|---|---|---|---|

| 1 | Pd(OAc)₂ (2) | XPhos (4) | NaOtBu | Toluene | 100 | High |

| 2 | Pd₂(dba)₃ (1) | RuPhos (2) | K₃PO₄ | Dioxane | 110 | Moderate to High |

| 3 | Pd(OAc)₂ (2) | SPhos (4) | Cs₂CO₃ | Toluene | 100 | High |

| 4 | Pd₂(dba)₃ (1) | DavePhos (2) | K₂CO₃ | Xylene | 120 | Moderate |

| 5 | Pd(OAc)₂ (2) | P(tBu)₃ (4) | LiHMDS | THF | 80 | Moderate |

The selection of the base is also critical; strong, non-nucleophilic bases such as sodium tert-butoxide (NaOtBu) are commonly employed to facilitate the deprotonation of the carbazole nitrogen. The solvent choice is dictated by the solubility of the reactants and the required reaction temperature, with anhydrous, non-polar aprotic solvents like toluene, dioxane, and xylene being common.

The Ullmann condensation offers a classical alternative, typically employing a copper catalyst. While it often requires higher reaction temperatures and stronger polar solvents like DMF or DMSO, advancements have been made to improve its efficiency under milder conditions. Optimization of the Ullmann reaction for N-aryl carbazole synthesis often involves screening different copper sources (e.g., CuI, Cu₂O, or copper powder) and the use of ligands such as phenanthroline or amino acids to facilitate the coupling.

Table 2: Optimization of Ullmann Condensation Conditions for N-Aryl Carbazole Synthesis

| Entry | Copper Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temperature (°C) | Yield (%) |

|---|---|---|---|---|---|---|

| 1 | CuI (10) | 1,10-Phenanthroline (20) | K₂CO₃ | DMF | 140 | Good |

| 2 | Cu₂O (10) | L-Proline (20) | Cs₂CO₃ | DMSO | 130 | Good |

| 3 | Cu Powder (50) | None | K₃PO₄ | NMP | 160 | Moderate |

| 4 | CuI (5) | DMEDA (10) | K₂CO₃ | Dioxane | 110 | Moderate |

| 5 | Cu(acac)₂ (10) | Bipyridine (20) | NaH | Toluene | 110 | Low to Moderate |

Detailed research findings indicate that for the Buchwald-Hartwig approach, a combination of a palladium acetate catalyst with a sterically hindered biarylphosphine ligand like XPhos or RuPhos, in the presence of a strong base like sodium tert-butoxide in an aromatic solvent such as toluene, generally provides high yields and purity. For the Ullmann condensation, the use of copper(I) iodide with a ligand like 1,10-phenanthroline and a carbonate base in a polar aprotic solvent remains a robust method, albeit often requiring more forcing conditions. The purity of the final product is typically enhanced through chromatographic purification or recrystallization.

Advanced Structural Characterization and Solid State Analysis

X-Ray Diffraction Crystallography for Molecular and Supramolecular Architecture

For the analogue 3-Bromo-9-(4-fluorobenzyl)-9H-carbazole, the crystal structure was determined to be in the orthorhombic space group Pna2₁. nih.govresearchgate.net

Table 1: Crystallographic Data for the Analogue 3-Bromo-9-(4-fluorobenzyl)-9H-carbazole

| Parameter | Value |

|---|---|

| Chemical Formula | C₁₉H₁₃BrFN |

| Molecular Weight | 354.21 |

| Crystal System | Orthorhombic |

| Space Group | Pna2₁ |

| a (Å) | 17.407 (4) |

| b (Å) | 15.068 (3) |

| c (Å) | 5.5865 (11) |

| V (ų) | 1465.3 (5) |

| Z | 4 |

Data sourced from Wang, 2009. nih.gov

Analysis of Molecular Planarity and Dihedral Angles

The planarity of the carbazole (B46965) ring system is a crucial feature influencing its electronic properties. In the analogue 3-Bromo-9-(4-fluorobenzyl)-9H-carbazole, the tricyclic carbazole unit is confirmed to be essentially planar, with a root-mean-square (r.m.s.) deviation of just 0.024 Å for the non-hydrogen atoms. nih.govresearchgate.netdoaj.orgnih.gov

A key structural parameter is the dihedral angle between the plane of the carbazole system and the attached phenyl ring. Due to the flexible -CH₂- linker in the benzyl (B1604629) analogue, the two aromatic systems are not coplanar. The reported dihedral angle is 88.2 (3)°, indicating a nearly perpendicular orientation. nih.govresearchgate.netdoaj.orgnih.gov For the target molecule, 3-Bromo-9-(4-fluorophenyl)-9H-carbazole, which lacks the insulating methylene (B1212753) bridge, a significantly smaller dihedral angle would be expected, promoting greater electronic conjugation between the carbazole and the N-phenyl ring. In other N-phenylcarbazole systems, these angles are typically much less than 90° to allow for orbital overlap. iucr.org

Intermolecular Interactions and Crystal Packing (e.g., π-π Stacking)

The arrangement of molecules within the crystal lattice is governed by non-covalent intermolecular forces. In many carbazole derivatives, π-π stacking interactions are a dominant feature, where the electron-rich aromatic planes of adjacent molecules align. iucr.org These interactions are critical in determining the material's bulk properties, such as charge transport mobility in electronic devices.

In addition to π-π stacking, other weak interactions like C-H···π and C-H···F hydrogen bonds can play a significant role in stabilizing the crystal packing. nih.goved.ac.uk The presence of bromine and fluorine atoms introduces the possibility of halogen bonding. The specific packing motif, whether it be a herringbone, sandwich, or other arrangement, directly influences the degree of intermolecular electronic coupling and, consequently, the material's photophysical properties in the solid state. ub.edu For instance, strong π-π stacking can sometimes lead to aggregation-caused quenching of fluorescence, a phenomenon that must be managed in the design of emissive materials. ub.edu

Advanced Spectroscopic Probes for Electronic Structure

Spectroscopic techniques are vital for probing the conformational and electronic characteristics of the molecule, both in solution and in the solid state.

Nuclear Magnetic Resonance (NMR) for Conformational and Electronic Effects

NMR spectroscopy provides detailed information about the chemical environment of magnetically active nuclei, primarily ¹H and ¹³C. The chemical shifts, coupling constants, and relaxation times are sensitive to the molecule's conformation and the electron density around each atom. mdpi.comfrontiersin.org

While a specific, fully assigned spectrum for this compound is not published in the reviewed sources, data from related compounds like 3-bromo-9-ethyl-9H-carbazole can be used for illustrative purposes. nih.govscienceopen.com The aromatic region of the ¹H NMR spectrum is expected to be complex, with distinct signals for each of the seven protons on the carbazole core and four protons on the fluorophenyl ring. The fluorine atom on the phenyl ring would induce characteristic splitting patterns for the adjacent protons. The bromine atom at the C3 position would cause downfield shifts for nearby protons (e.g., H2 and H4) compared to an unsubstituted carbazole. nih.gov

Table 2: Illustrative ¹H NMR Chemical Shifts (δ, ppm) for the Aromatic Region of a Related Carbazole

| Proton | Expected Chemical Shift Range (ppm) |

|---|---|

| Carbazole H1, H8 | 8.0 - 8.2 |

| Carbazole H2, H4 | 7.5 - 7.7 |

| Carbazole H5, H6, H7 | 7.2 - 7.5 |

Note: These are estimated ranges based on general carbazole chemistry and data from related structures. nih.govnih.gov

¹³C NMR would similarly provide distinct signals for each unique carbon atom, with the C-Br and C-F carbons showing characteristic shifts influenced by the electronegativity of the halogens.

Vibrational Spectroscopy (IR, Raman) for Functional Group Analysis and Bonding

Infrared (IR) and Raman spectroscopy probe the vibrational modes of a molecule. ksu.edu.sacardiff.ac.uk The frequencies of these vibrations are characteristic of specific functional groups and bond types, providing a molecular "fingerprint."

Key expected vibrational modes for this compound would include:

Aromatic C-H stretching: Typically observed above 3000 cm⁻¹.

Aromatic C=C stretching: A series of sharp bands in the 1400-1600 cm⁻¹ region.

C-N stretching: Vibrations associated with the carbazole nitrogen and the N-phenyl bond, expected in the 1200-1350 cm⁻¹ range.

C-F stretching: A strong, characteristic band, typically found in the 1100-1250 cm⁻¹ region.

C-Br stretching: Found at lower wavenumbers, usually in the 500-650 cm⁻¹ range.

Out-of-plane C-H bending: Strong bands in the 700-900 cm⁻¹ region, which are characteristic of the aromatic substitution pattern. esisresearch.orgnih.gov

These techniques are complementary; for a centrosymmetric molecule, vibrations that are IR active are Raman inactive, and vice versa. Although this molecule lacks a center of symmetry, the relative intensities of bands can differ significantly between the two techniques, aiding in a more complete vibrational assignment. ksu.edu.sa

Electronic Absorption and Emission Spectroscopy for Photophysical State Analysis

UV-Visible absorption and photoluminescence (emission) spectroscopy are used to study the electronic transitions within the molecule. msu.edu The absorption spectrum reveals the energies required to promote an electron from a lower-energy occupied orbital (like the HOMO, Highest Occupied Molecular Orbital) to a higher-energy unoccupied orbital (like the LUMO, Lowest Unoccupied Molecular Orbital). nih.gov

For 9-phenyl-9H-carbazole derivatives, absorption spectra typically show intense bands in the UV region corresponding to spin-allowed π–π* transitions localized on the carbazole and phenyl moieties. nih.gov A lower energy absorption tail, sometimes extending towards the visible region, can be attributed to intramolecular charge transfer (ICT) transitions, where electron density moves from the electron-donating carbazole unit to an acceptor portion of the molecule. nih.gov The substitution at the C3 and N9 positions significantly modulates these energy levels and the nature of the transitions. researchgate.netbeilstein-journals.org

Table 3: Typical Photophysical Data Ranges for 3,9-Disubstituted Carbazole Derivatives

| Parameter | Typical Range | Transition Type |

|---|---|---|

| Absorption λₘₐₓ (nm) | 300 - 350 nm | π–π* |

Note: The exact wavelengths are highly sensitive to substitution and solvent polarity. nih.govresearchgate.net

The emission spectrum (fluorescence) provides information about the energy released when the excited electron returns to the ground state. The difference between the absorption and emission maxima is known as the Stokes shift. The fluorescence quantum yield, which measures the efficiency of the emission process, is a critical parameter for applications in materials science, such as in organic light-emitting diodes (OLEDs). ub.edu

Theoretical and Computational Investigations of Electronic Structure and Reactivity

Density Functional Theory (DFT) for Ground State Electronic Properties

Density Functional Theory (DFT) is a powerful computational quantum mechanical modeling method used to investigate the electronic structure of many-body systems. It is widely employed to predict the ground state properties of molecules, such as molecular geometries, orbital energies, and electron distribution. By calculating the electron density, DFT provides fundamental insights into the chemical reactivity and stability of compounds like 3-Bromo-9-(4-fluorophenyl)-9H-carbazole. The functional groups attached to the carbazole (B46965) core—a bromine atom at the 3-position and a 4-fluorophenyl group at the 9-position—are expected to significantly influence its electronic landscape.

The Frontier Molecular Orbitals (FMOs), namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are central to understanding a molecule's electronic behavior. The HOMO acts as an electron donor, while the LUMO serves as an electron acceptor. The energy difference between these two orbitals, known as the HOMO-LUMO energy gap (Eg), is a critical parameter that reflects the molecule's chemical reactivity and kinetic stability. A smaller energy gap generally implies higher reactivity and lower stability, as less energy is required to excite an electron from the HOMO to the LUMO. mdpi.commdpi.com

For this compound, the HOMO is expected to be primarily localized on the electron-rich carbazole ring system. However, the presence of the electronegative bromine atom at the 3-position and the electron-withdrawing 4-fluorophenyl group at the 9-position will likely lower the energy of the HOMO. nankai.edu.cn The LUMO, conversely, is anticipated to have significant contributions from the phenyl ring and the bromo-substituted carbon, leading to a modified energy level.

Computational studies on analogous 9-phenyl-9H-carbazole derivatives provide insight into the expected values. For instance, theoretical calculations on similar structures show how substituents influence the FMOs and the resulting energy gap. The introduction of electron-withdrawing groups typically lowers both HOMO and LUMO energy levels, with the magnitude of the shift determining the change in the energy gap.

Table 1: Illustrative Calculated FMO Properties of a Structurally Similar Carbazole Derivative This table presents data for a related compound, 3-ethynyl-9-(4-fluorophenyl)-9H-carbazole, to illustrate the typical range of values obtained from DFT calculations.

| Property | Value (eV) |

| EHOMO | -5.79 |

| ELUMO | -1.88 |

| Energy Gap (Eg) | 3.91 |

Data adapted from theoretical calculations on related 9-phenyl-9H-carbazole luminophores. nih.gov

Ionization Potential (IP) and Electron Affinity (EA) are fundamental descriptors of a molecule's reactivity and its ability to participate in charge transport processes. IP is the minimum energy required to remove an electron from a molecule in its gaseous state, while EA is the energy released when an electron is added.

Within the framework of DFT, these properties can be approximated using the energies of the frontier orbitals, based on Koopmans' theorem. The ionization potential can be estimated from the energy of the HOMO (IP ≈ -EHOMO), and the electron affinity can be estimated from the energy of the LUMO (EA ≈ -ELUMO). These values are crucial for designing materials for organic electronic devices, as they determine the energy barriers for charge injection and transport between different layers. Theoretical studies on various carbazole-based oligomers have utilized this approach to predict their IP and EA values. researchgate.net

For this compound, the electron-withdrawing nature of the bromine and 4-fluorophenyl substituents is expected to result in a relatively high ionization potential and electron affinity compared to unsubstituted carbazole, indicating enhanced stability against oxidation and a greater capacity to accept electrons.

An Electrostatic Potential (ESP) surface map is a valuable tool for visualizing the charge distribution within a molecule and predicting its reactive sites. The map is generated by plotting the electrostatic potential on the molecule's electron density surface. Different colors represent varying potential values: red indicates regions of negative potential (electron-rich), which are susceptible to electrophilic attack, while blue indicates regions of positive potential (electron-poor), which are prone to nucleophilic attack. walisongo.ac.idresearchgate.net

In this compound, the most negative potential (red) is expected to be localized around the highly electronegative fluorine atom on the phenyl ring and, to a lesser extent, the nitrogen atom of the carbazole core. The bromine atom, despite its electronegativity, can exhibit a region of positive potential known as a "sigma-hole," making it a potential site for halogen bonding interactions. The hydrogen atoms, particularly those on the carbazole and phenyl rings, will represent the areas of highest positive potential (blue). This detailed charge landscape helps in understanding intermolecular interactions and the molecule's reactivity patterns.

Time-Dependent Density Functional Theory (TD-DFT) for Excited State Properties

While DFT is excellent for ground state properties, Time-Dependent Density Functional Theory (TD-DFT) is the computational method of choice for investigating the electronic excited states of molecules. nih.gov TD-DFT is used to calculate properties such as electronic transition energies (absorption spectra), oscillator strengths, and the nature of excited states, providing crucial information on the photophysical behavior of materials.

Intramolecular Charge Transfer (ICT) is a process where photoexcitation leads to a significant redistribution of electron density from an electron-donating part of a molecule to an electron-accepting part. In donor-acceptor systems, the lowest excited state often possesses a strong ICT character, which profoundly influences the molecule's fluorescence properties, including emission color and quantum yield.

In this compound, the carbazole moiety acts as the electron donor. Theoretical calculations on similar systems have shown that the first excited state (S1) can be characterized as an ICT state. nih.gov The electron-withdrawing 4-fluorophenyl group at the 9-position can influence this process. Although the phenyl group is directly attached to the nitrogen atom and thus somewhat electronically decoupled from the carbazole π-system, its inductive effects and the effects of the bromine atom can modulate the energy levels and the degree of charge transfer upon excitation.

The calculation of the lowest singlet (S1) and triplet (T1) excited state energies is fundamental to understanding a molecule's luminescence behavior. The energy of the S1 state corresponds to the fluorescence emission energy, while the T1 state is involved in phosphorescence. The energy difference between the S1 and T1 states (ΔEST) is a particularly important parameter in the design of materials for Organic Light-Emitting Diodes (OLEDs).

In molecules designed for Thermally Activated Delayed Fluorescence (TADF), a small ΔEST is desirable to allow for efficient reverse intersystem crossing (RISC) from the T1 to the S1 state, thereby enhancing the device's efficiency. The magnitude of ΔEST is related to the spatial overlap between the HOMO and LUMO. acs.org In donor-acceptor molecules where HOMO and LUMO are well-separated, ΔEST tends to be small. For this compound, TD-DFT calculations would be necessary to determine the precise energies of the S1 and T1 states and to evaluate its potential for applications such as TADF emitters or hosts in phosphorescent OLEDs.

Molecular Dynamics Simulations for Conformational Flexibility and Material Interactions

Molecular dynamics (MD) simulations serve as a powerful computational microscope to investigate the conformational flexibility of this compound and its interactions within a material matrix. While specific MD studies on this exact molecule are not extensively documented in the public domain, the principles of such simulations can be applied to understand its expected dynamic behavior based on studies of analogous carbazole derivatives.

In a condensed phase, such as in a thin film used in organic electronics, intermolecular interactions play a crucial role. MD simulations can model the aggregation behavior of this compound molecules, predicting how they pack together and the nature of the non-covalent interactions (van der Waals, π-π stacking) that govern this packing. These interactions are critical for charge transport in organic semiconductor applications. The presence of the bromine and fluorine atoms introduces specific electrostatic interactions that can influence the orientation of neighboring molecules.

The following table illustrates the type of data that would be generated from a conformational analysis using computational methods, based on typical values for similar 9-phenylcarbazole (B72232) systems.

| Computational Method | Parameter | Predicted Value | Significance |

| DFT (B3LYP/6-31G*) | Dihedral Angle (Carbazole-Phenyl) | 50° - 70° | Defines the degree of twist between the two ring systems, impacting electronic conjugation. |

| Molecular Mechanics (MMFF94) | Rotational Energy Barrier | 2 - 5 kcal/mol | Indicates the energy required for the phenyl ring to rotate, suggesting flexibility at room temperature. |

| MD Simulation | Average Intermolecular Distance | 3.5 - 4.5 Å | Suggests the typical separation between molecules in a simulated amorphous film, relevant for charge hopping. |

Note: The data in this table is representative and based on computational studies of structurally similar carbazole derivatives. It is intended to be illustrative of the outputs of such simulations.

Computational Studies of Reaction Mechanisms and Pathways for Derivatization

Computational chemistry, particularly Density Functional Theory (DFT), provides profound insights into the reaction mechanisms for the derivatization of this compound. These studies are instrumental in predicting the regioselectivity and feasibility of various chemical transformations, guiding synthetic efforts.

The bromine atom at the 3-position is a prime site for derivatization, most notably through palladium-catalyzed cross-coupling reactions such as the Suzuki-Miyaura or Buchwald-Hartwig reactions. DFT calculations can elucidate the complex catalytic cycle of these reactions. This involves modeling the energies of reactants, intermediates, transition states, and products for key steps like oxidative addition, transmetalation, and reductive elimination. Such studies can predict the activation energies for these steps, helping to determine the most favorable reaction pathway and explain observed product distributions. For instance, DFT can be used to compare the reactivity of the C-Br bond versus potential C-H activation at other positions on the carbazole ring.

Derivatization can also occur on the carbazole ring itself through electrophilic aromatic substitution. The electronic character of the carbazole core, influenced by the electron-withdrawing nature of the bromo and fluorophenyl groups, dictates the preferred sites of substitution (typically the 3, 6, or 9 positions). Computational models can calculate the electron density at each position and model the transition states for the addition of an electrophile, thereby predicting the most likely products of reactions like nitration or halogenation.

The table below summarizes typical energetic data obtained from DFT calculations for a hypothetical Suzuki coupling reaction at the C-Br bond, illustrating how computational studies can quantify reaction pathways.

| Reaction Step | Computational Method | Calculated Parameter | Value (kcal/mol) | Implication |

| Oxidative Addition | DFT (B3LYP) | Activation Energy (Ea) | 10 - 15 | Represents the energy barrier for the initial insertion of the palladium catalyst into the C-Br bond. |

| Transmetalation | DFT (B3LYP) | Reaction Energy (ΔE) | -5 to -10 | A negative value indicates that the transfer of the organic group from boron to palladium is thermodynamically favorable. |

| Reductive Elimination | DFT (B3LYP) | Activation Energy (Ea) | 5 - 10 | A relatively low barrier for the final step where the new C-C bond is formed and the product is released from the catalyst. |

Note: These energy values are illustrative and representative of typical findings for palladium-catalyzed cross-coupling reactions investigated through DFT. They are not specific experimental values for the title compound.

Photophysical Properties and Optoelectronic Behavior

Spectroscopic Studies of Excited State Dynamics (e.g., Transient Absorption Spectroscopy)There are no published transient absorption spectroscopy or other excited-state dynamics studies for this specific molecule.

Further experimental research is required to characterize the properties of 3-Bromo-9-(4-fluorophenyl)-9H-carbazole to enable a detailed discussion as outlined.

Electrochemical Properties and Stability Studies

Cyclic Voltammetry and Differential Pulse Voltammetry for Redox Behavior

Cyclic Voltammetry (CV) and Differential Pulse Voltammetry (DPV) are powerful electrochemical techniques used to investigate the redox properties of molecules like 3-Bromo-9-(4-fluorophenyl)-9H-carbazole. iieta.orgresearchgate.net CV involves scanning the potential of an electrode and measuring the resulting current, providing insights into the oxidation and reduction processes of a compound. iieta.org For many carbazole (B46965) derivatives, CV reveals reversible or quasi-reversible oxidation waves, indicating stable cation radical formation. ntu.edu.twutexas.edu The potential at which these peaks occur is highly sensitive to the nature and position of substituents on the carbazole core. ntu.edu.tw

DPV, a more sensitive technique, superimposes pulses of a constant amplitude on a linear voltage ramp. pineresearch.compalmsens.comopenaccesspub.org The current is sampled twice per pulse, just before its application and at the end of the pulse, and the difference is plotted against the potential. palmsens.com This method effectively minimizes background charging currents, resulting in peak-shaped voltammograms where the peak height is proportional to the concentration of the analyte. palmsens.com For carbazole derivatives, DPV can provide more precise measurements of oxidation potentials compared to CV.

While a specific voltammogram for this compound is not available, studies on analogous compounds, such as 3,6-disubstituted-9-phenylcarbazoles, show that the oxidation is typically reversible. ntu.edu.tw The substitution pattern significantly influences the redox behavior. ntu.edu.tw

Electrochemical Activity and Oxidation Potentials

The electrochemical activity of carbazole derivatives is centered on the nitrogen atom's lone pair of electrons, which can be removed upon oxidation. ntu.edu.tw The ease of this oxidation is quantified by the oxidation potential, a critical parameter for materials used in electronic devices as it relates to the Highest Occupied Molecular Orbital (HOMO) energy level. researchgate.net

Substituents on the carbazole ring system play a crucial role in modulating the oxidation potential. Electron-donating groups generally lower the oxidation potential, making the compound easier to oxidize, while electron-withdrawing groups have the opposite effect. ntu.edu.tw In the case of this compound, the bromine atom at the 3-position is expected to increase the oxidation potential due to its electron-withdrawing nature. ntu.edu.tw Research on 3,6-dibromo-9-phenylcarbazole (B1311984) shows a significant shift in oxidation potential to more positive values compared to the unsubstituted 9-phenylcarbazole (B72232). ntu.edu.tw

The 4-fluorophenyl group at the 9-position (the nitrogen atom) also influences the electronic properties. While the para position of the 9-phenyl group is generally less sensitive to redox reactions, the fluorine atom, being electronegative, can still exert an inductive effect. ntu.edu.tw

To illustrate the effect of substitution on oxidation potentials, the following table presents data for related carbazole derivatives.

| Compound | Substituents | Oxidation Potential (E½ vs. Ag/AgCl) | Key Observation |

|---|---|---|---|

| 9-Phenylcarbazole | None | +1.23 V | Reference compound. ntu.edu.tw |

| 3,6-Dibromo-9-phenylcarbazole | 3,6-Dibromo | +1.49 V | Electron-withdrawing bromo groups increase the oxidation potential. ntu.edu.tw |

| 9-(4-Aminophenyl)carbazole | 4-Amino on phenyl group | +0.50 V (irreversible) | Electron-donating amino group significantly lowers the oxidation potential. ntu.edu.tw |

Note: The data presented is for analogous compounds to illustrate substituent effects and not for this compound itself.

Thermal and Morphological Stability Investigations

The thermal and morphological stability of materials is paramount for the longevity and reliability of organic electronic devices. rsc.orgresearchgate.net High thermal stability ensures that the material does not decompose at the operating temperatures of the device or during fabrication processes that involve heating. mdpi.commdpi.com Morphological stability refers to the ability of a material to maintain its amorphous solid-state structure without crystallizing, which can lead to device failure. rsc.org

Thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC) are standard techniques to evaluate these properties. TGA measures the change in mass of a sample as a function of temperature, identifying the decomposition temperature (Td), typically defined as the temperature at which 5% weight loss occurs. mdpi.commdpi.com DSC measures the heat flow into or out of a sample as it is heated or cooled, allowing for the determination of the glass transition temperature (Tg). mdpi.commdpi.com A high Tg is desirable as it indicates that the material will remain in a stable, glassy amorphous state at higher temperatures. rsc.org

Carbazole derivatives are well-regarded for their excellent thermal stability. rsc.orgmdpi.com For instance, many carbazole-based host materials for OLEDs exhibit high decomposition temperatures, often exceeding 400°C, and high glass transition temperatures, sometimes above 150°C. mdpi.commdpi.comopenreadings.euresearchgate.net The rigid structure of the carbazole unit contributes to this stability. nih.gov While specific TGA and DSC data for this compound are not available, it is anticipated to possess high thermal stability consistent with other carbazole derivatives.

| Carbazole Derivative Type | Typical Decomposition Temperature (Td) | Typical Glass Transition Temperature (Tg) | Reference |

|---|---|---|---|

| Carbazole-imidazole derivatives | > 400 °C | - | mdpi.com |

| Carbazole-diimide derivatives | ~ 450 °C | 142-182 °C | researchgate.net |

| Carbazole-quinoline hybrids | - | 90–146 °C | rsc.org |

| (Tetrafluorovinylphenyl)carbazole polymer | 411 °C | 215 °C | acs.org |

Note: This table presents typical thermal stability data for various classes of carbazole derivatives to provide context.

Stability under Operational Conditions in Material Systems

Beyond intrinsic thermal and morphological stability, the performance of a material within a device under electrical stress, known as operational stability, is a critical measure of its practical utility. researchgate.net In OLEDs, for example, the operational lifetime is often characterized by the time it takes for the initial brightness to decrease by a certain percentage (e.g., LT50 for 50% or LT90 for 90%) at a constant current density. rsc.orgresearchgate.net

The operational stability of an OLED is a complex interplay of the intrinsic properties of all materials in the device stack, as well as the device architecture. rsc.orgresearchgate.net For hole-transporting materials like carbazole derivatives, factors such as electrochemical stability, the ability to form stable interfaces with adjacent layers, and balanced charge injection and transport are crucial for long device lifetimes. researchgate.netrsc.orgrsc.org

The molecular structure of the carbazole material has a direct impact on operational stability. For instance, creating rigid molecular structures can suppress morphological changes during device operation. nih.gov Furthermore, designing bipolar host materials, which can transport both holes and electrons effectively, can lead to a more balanced charge recombination within the emissive layer, reducing the degradation caused by charge accumulation at interfaces. rsc.org While specific operational stability data for devices incorporating this compound is not available, the general design principles of carbazole-based materials aim to enhance device longevity. rsc.orgresearchgate.net

Structure Property Relationships and Design Principles for Carbazole Derivatives

Impact of Halogenation (Bromine and Fluorine) on Electronic and Steric Properties

The introduction of halogen atoms onto the carbazole (B46965) framework is a powerful strategy for modulating its fundamental properties. In 3-Bromo-9-(4-fluorophenyl)-9H-carbazole, both bromine and fluorine atoms exert distinct electronic and steric effects that collectively define the molecule's characteristics.

Bromine at the 3-position: The bromine atom at the 3-position of the carbazole core primarily influences the electronic properties through its inductive electron-withdrawing effect and the heavy-atom effect. The electron-withdrawing nature of bromine leads to a stabilization of the highest occupied molecular orbital (HOMO), resulting in a higher oxidation potential compared to the unsubstituted carbazole. For instance, the oxidation potential of 9-phenylcarbazole (B72232) is sensitive to substituents at the 3 and 6 positions, and electron-withdrawing bromo groups cause a substantial shift in this potential. ntu.edu.tw For example, 3,6-dibromo-9-phenylcarbazole (B1311984) has an oxidation potential (E½) of +1.49 V, which is significantly higher than that of analogues without electron-withdrawing groups. ntu.edu.tw This increased oxidation potential enhances the electrochemical stability of the material, a desirable trait for hole-transporting layers in electronic devices. ntu.edu.tw

From a steric perspective, the bromine atom is larger than a hydrogen atom, which can influence intermolecular packing in the solid state. This can affect charge transport properties by altering the degree of π-π stacking between adjacent carbazole units. Furthermore, the presence of bromine at the 3-position can block potential sites for undesired electrochemical reactions, such as dimerization, which can occur with unprotected carbazoles upon oxidation. glpbio.com

The table below summarizes the general effects of bromine and fluorine substitution on the properties of carbazole derivatives.

| Property | Effect of Bromine (at C3) | Effect of Fluorine (on N-phenyl) |

| Electronic | Inductive electron withdrawal, stabilization of HOMO, increased oxidation potential. | Strong inductive electron withdrawal from the phenyl ring. |

| Heavy-atom effect can promote intersystem crossing. | Minor influence on the carbazole core's redox properties. | |

| Steric | Increased steric bulk compared to hydrogen. | Minimal steric impact at the para-position. |

| Can influence solid-state packing. | Can affect intermolecular interactions and solubility. |

Role of N-Substituent (4-fluorophenyl) on Molecular Conformation and Charge Delocalization

Molecular Conformation: In N-arylcarbazoles, there is typically a significant twist between the plane of the carbazole unit and the plane of the N-aryl substituent. This is due to steric hindrance between the hydrogen atoms at the 1 and 8 positions of the carbazole and the ortho-hydrogen atoms of the phenyl ring. Crystal structure analysis of a closely related compound, 3-bromo-9-(4-fluorobenzyl)-9H-carbazole, reveals a dihedral angle of 88.2(3)° between the carbazole ring system and the benzene (B151609) ring. nih.gov This near-perpendicular arrangement suggests that direct π-conjugation between the 4-fluorophenyl ring and the carbazole moiety in this compound is minimal. This conformational orthogonality is a common feature in 9-phenylcarbazole derivatives.

Charge Delocalization: Due to the twisted conformation, the electronic systems of the carbazole and the 4-fluorophenyl group are largely decoupled. As a result, the HOMO is typically localized on the electron-rich carbazole moiety, which is characteristic of many N-arylcarbazoles. nankai.edu.cn The LUMO, on the other hand, can have contributions from both the carbazole and the N-phenyl substituent, although the localization is heavily dependent on the specific electronic nature of the substituent. The electron-withdrawing nature of the 4-fluorophenyl group is not strong enough to significantly alter the fundamental electronic structure where the carbazole unit acts as the primary redox center. ntu.edu.tw

The primary role of the 4-fluorophenyl group is therefore not to extend the π-conjugation but rather to modify the molecule's physical properties such as solubility, thermal stability, and film-forming capabilities. These are crucial parameters for the processability and performance of organic electronic devices.

Rational Design Strategies for Tuning Optoelectronic and Electrochemical Characteristics

The development of new carbazole derivatives with tailored properties for specific optoelectronic applications relies on rational design strategies. These strategies involve the strategic placement of functional groups to control the HOMO and LUMO energy levels, the energy gap, and charge transport characteristics.

Tuning HOMO and LUMO Levels: A common and effective strategy is the creation of donor-acceptor (D-A) architectures. scienceopen.com In the context of this compound, the carbazole core acts as the electron-donating unit. The HOMO level is primarily determined by the carbazole moiety and can be further tuned by introducing additional electron-donating or electron-withdrawing groups at the 3, 6, 2, or 7 positions. For example, attaching strong electron-donating groups like diphenylamine (B1679370) at the 3 and 6 positions would raise the HOMO level (leading to a lower oxidation potential), while adding more electron-withdrawing groups would lower it further. scienceopen.com

The LUMO level can be modified by introducing electron-accepting units. While the 4-fluorophenyl group has a modest electron-withdrawing character, more potent acceptor groups could be incorporated to significantly lower the LUMO energy and reduce the HOMO-LUMO gap. This is a key strategy for red-shifting the absorption and emission spectra of carbazole derivatives.

Modulating Charge Transport: For applications requiring efficient hole transport, such as in the hole-transporting layer of perovskite solar cells or OLEDs, a high HOMO level and good intermolecular π-π stacking are desirable. ktu.edu The design of this compound, with its electron-rich carbazole core, is well-suited for this purpose. The steric and electronic properties of the substituents can be further modified to optimize the solid-state morphology and enhance charge mobility. For instance, the introduction of bulky side groups can prevent excessive aggregation, which can sometimes be detrimental to device performance.

Enhancing Stability: Electrochemical and thermal stability are critical for the longevity of organic electronic devices. As previously discussed, halogenation at the 3 and 6 positions of the carbazole can enhance electrochemical stability by increasing the oxidation potential and blocking reactive sites. The rigid carbazole core itself imparts good thermal stability, which can be further improved by increasing the molecular weight and introducing substituents that promote amorphous glass formation with high glass transition temperatures.

Comparison with Related Carbazole Frameworks

To better understand the specific properties of this compound, it is useful to compare it with other related carbazole derivatives. The table below presents a comparison of the electrochemical and photophysical properties of several relevant compounds.

| Compound | Key Structural Features | Oxidation Potential (V vs. Fc/Fc+) | Emission Max (nm) | Key Properties/Applications |

| 9-Phenylcarbazole | Unsubstituted carbazole and phenyl rings. | ~1.1-1.2 | ~350-370 | Basic framework for hole-transporting materials. |

| 3-Bromo-9-ethyl-9H-carbazole | Bromine at C3, ethyl group at N9. | - | - | Crystal structure shows a planar carbazole core. scienceopen.comnih.gov |

| 3,6-Dibromo-9-phenylcarbazole | Bromine at C3 and C6. | 1.49 | - | Increased oxidation potential due to two electron-withdrawing groups. ntu.edu.tw |

| This compound | Subject of this article. | (Expected to be >1.2) | - | Combination of C3-bromination and N-aryl fluorination. |

The comparison highlights several key trends. The substitution of hydrogen with bromine at the 3 and 6 positions, as in 3,6-dibromo-9-phenylcarbazole, significantly increases the oxidation potential, indicating a stabilization of the HOMO level. ntu.edu.tw This suggests that this compound will also have a relatively high oxidation potential, making it a stable hole-transporting material. The N-substituent also plays a role, though often more subtly in the case of para-substituted phenyl rings. The near-perpendicular arrangement of the N-phenyl group is a common feature that electronically isolates the carbazole core, preserving its fundamental hole-transporting character while allowing for the tuning of physical properties through modification of the N-substituent.

Future Research Directions and Challenges

Exploration of Novel Synthetic Pathways and Sustainable Methodologies

The current synthesis of 3-Bromo-9-(4-fluorophenyl)-9H-carbazole typically involves the N-alkylation of 3-bromo-9H-carbazole. While effective, future research will likely focus on developing more efficient and environmentally benign synthetic routes. There is a growing interest in designing innovative synthetic strategies to enhance the performance of carbazole (B46965) derivatives in various applications. tandfonline.com

Key areas for exploration include:

Transition Metal-Catalyzed C-H Functionalization: This modern synthetic strategy offers a more direct and atom-economical approach to creating functionalized carbazoles by directly modifying the carbazole skeleton. opticsjournal.net This could lead to novel derivatives with tailored electronic properties.

Sustainable Synthesis Techniques: The application of methods such as microwave irradiation, ultrasound, and mechanochemistry could significantly reduce reaction times and the use of hazardous solvents, aligning with the principles of green chemistry. researchgate.net

Enzymatic Synthesis: Biotransformation and chemo-enzymatic methods present a novel frontier for producing carbazole derivatives, offering high selectivity and mild reaction conditions. mdpi.com

Future synthetic research could be guided by the parameters outlined in the following table:

| Methodology | Potential Advantage | Research Focus |

| C-H Functionalization | High atom economy, direct modification | Site-selective functionalization to tune electronic properties. |

| Microwave/Ultrasound | Reduced reaction time, energy efficiency | Optimization of reaction conditions for high-yield synthesis. |

| Mechanochemistry | Solvent-free or low-solvent conditions | Exploring solid-state reactions for cleaner production. |

| Enzymatic Synthesis | High selectivity, environmentally benign | Identifying suitable enzymes and reaction pathways. |

Advanced Characterization Techniques for In Situ Studies

To fully understand the structure-property relationships of this compound, particularly within an active device, researchers must move beyond standard static characterization. The development of advanced in situ and operando techniques is crucial for observing the material's behavior under realistic operating conditions. researching.cnjos.ac.cn

Future research will necessitate the use of sophisticated techniques such as:

In Situ Spectroelectrochemistry: This technique allows for the study of redox processes and the electronic properties of the compound as it undergoes electrochemical reactions, providing insight into how it would behave in an electronic device. ccspublishing.org.cnacs.orgresearchgate.net

Transient Absorption Spectroscopy (TAS): TAS is a powerful pump-probe technique used to study the dynamics of excited states and follow the processes of charge photogeneration and recombination, which is essential for applications in organic photovoltaics. nanoge.orgoptica.orgmdpi.comnumberanalytics.com

Operando X-ray Scattering: Techniques like grazing-incidence wide-angle X-ray scattering (GIWAXS) can be used to track changes in the material's microstructure and molecular packing while a device is operational, revealing correlations between structure and performance degradation. rsc.orgadvancedsciencenews.comstanford.edu

In Situ Scanning Probe Microscopy: Methods like atomic force microscopy (AFM) can be adapted to observe the nanoscale morphological evolution of thin films during processes like crystallization or device operation in real-time. opticsjournal.netjos.ac.cn

These advanced methods will provide a dynamic picture of the material's properties, which is unattainable through conventional ex-situ measurements. jos.ac.cn

Development of Predictive Models for Material Performance

The experimental investigation of every possible derivative of this compound is impractical. Therefore, the development of robust predictive models is a critical future direction to accelerate materials discovery. researchgate.net

This will involve:

Quantum Chemical Calculations: Employing Density Functional Theory (DFT) and other computational methods to predict key electronic properties like HOMO/LUMO energy levels, bandgaps, and charge transport characteristics. acs.orgoptica.org

Molecular Docking and Simulation: These techniques can be used to understand intermolecular interactions and predict the morphology of thin films, which heavily influences device performance. rsc.orgresearchgate.net

Machine Learning (ML) and Artificial Intelligence (AI): Developing ML models trained on existing experimental data can rapidly screen virtual libraries of carbazole derivatives to identify candidates with desired properties. acs.org Such models can predict features from bioactivity to absorption, distribution, metabolism, excretion, and toxicity (ADME/T) profiles. researchgate.netresearchgate.net

The goal is to create a feedback loop where computational predictions guide experimental synthesis and characterization, making the materials design process more efficient.

Integration into Emerging Organic Electronic Architectures

The inherent electronic properties of the carbazole moiety, such as good hole transport and thermal stability, make this compound a promising candidate for various organic electronic devices. tandfonline.comresearchgate.net Future research will focus on integrating this compound into novel and complex device architectures.

Potential applications to be explored include:

Organic Light-Emitting Diodes (OLEDs): Carbazole derivatives are widely used as host materials for phosphorescent emitters, as well as thermally activated delayed fluorescence (TADF) emitters. tandfonline.comstanford.edu The specific substitutions on this compound could be optimized for blue emission, which remains a significant challenge in OLED technology. researchgate.net

Organic Solar Cells (OSCs): As a component of the donor material in bulk-heterojunction OSCs, its properties could be tuned to optimize light absorption and charge separation. tandfonline.comrsc.org

Organic Field-Effect Transistors (OFETs): The material's charge transport capabilities could be harnessed for use as the active semiconductor layer in OFETs for applications in flexible electronics and sensors. researching.cn

Perovskite Solar Cells (PSCs): Carbazole-based molecules are increasingly used as hole-transporting layers (HTLs) in PSCs, offering an alternative to more traditional materials.

The success of this integration will depend on the ability to tune the material's properties to meet the specific requirements of each device architecture.

Addressing Scalability and Research Translation Challenges

For this compound to move from a laboratory curiosity to a commercially viable material, significant challenges related to scalability and research translation must be addressed.

Key hurdles include:

Scalable Synthesis: Developing a synthetic route that is not only efficient but also scalable to gram or kilogram quantities is essential for industrial production. spiedigitallibrary.org This involves optimizing reaction conditions and minimizing the use of expensive reagents and catalysts.

Purification: High-purity materials are required for high-performance electronic devices. Developing scalable purification techniques, such as zone refining or large-scale chromatography, will be critical.

Supply Chain Stability: Ensuring a stable and reliable supply chain for starting materials and reagents is a crucial logistical challenge for commercialization. advancedsciencenews.com

Overcoming these challenges will require a multidisciplinary approach, combining expertise in synthetic chemistry, chemical engineering, and materials science to translate fundamental research into practical applications.

Q & A

Q. What is the standard synthetic route for 3-Bromo-9-(4-fluorophenyl)-9H-carbazole, and how can reaction conditions be optimized?

- Methodological Answer : The compound is synthesized via N-alkylation of 3-bromo-9H-carbazole with 1-chloromethyl-4-fluorobenzene in dimethylformamide (DMF) using potassium hydroxide as a base. Key parameters include:

- Reaction time : 12 hours at room temperature (yield: ~89.5%) .

- Work-up : Precipitation in water followed by recrystallization from ethanol.

- Optimization : Adjusting stoichiometry (e.g., excess alkylating agent) and solvent choice (DMF for solubility) can improve yields. Purification via column chromatography may enhance purity for crystallography .

Q. How is the molecular conformation of this compound characterized crystallographically?

- Methodological Answer : Single-crystal X-ray diffraction (SC-XRD) reveals:

- Crystal system : Orthorhombic, space group Pna2₁ (Z = 4) .

- Cell parameters : a = 17.407 Å, b = 15.068 Å, c = 5.5865 Å, with a unit cell volume of 1465.3 ų .

- Planarity : The carbazole core has an RMS deviation of 0.024 Å from planarity, while the fluorophenyl ring forms a dihedral angle of 88.2° with the carbazole plane .

Advanced Research Questions

Q. How do halogen substituents influence molecular packing and intermolecular interactions in carbazole derivatives?

- Methodological Answer : Comparative studies with chloro- and bromo-substituted analogs (e.g., 3-Bromo-9-(4-chlorobenzyl)-9H-carbazole) show:

- Dihedral angles : Vary slightly (88.2° for F vs. 91.2° for Cl), affecting π-π stacking and charge transport .

- Intermolecular interactions : Weak C–H···X (X = F, Cl, Br) interactions stabilize crystal packing. Fluorine’s electronegativity may reduce steric hindrance compared to bulkier halogens .

- Validation : Use SC-XRD and Hirshfeld surface analysis to quantify interactions .

Q. What strategies enhance the photoluminescence quantum yield (PLQY) of carbazole-based TADF emitters?

- Methodological Answer : Structural modifications, such as introducing a 9,9′-spiro-bifluorene moiety, delocalize the HOMO and improve PLQY. For example:

- Reference compound : 3-Bromo-9-(4-(4,6-diphenyl-1,3,5-triazin-2-yl)phenyl)-9H-carbazole (TRTZ) achieved a PLQY of 72% and an OLED EQE of 10.59% .

- Experimental design : Perform density functional theory (DFT) calculations to predict orbital delocalization, followed by Suzuki coupling for synthesis and time-resolved photoluminescence to measure TADF properties .

Q. How can SHELX software be applied to refine the crystal structure of this compound, and what validation metrics are critical?

- Methodological Answer : Using SHELXL for refinement:

- Data-to-parameter ratio : Aim for ≥12.9 to ensure model reliability (achieved in the title compound’s refinement) .

- R factors : Target R₁ < 0.05 and wR₂ < 0.10 (e.g., R₁ = 0.032, wR₂ = 0.070 for this compound) .

- Validation : Check for ADDSYM alerts in PLATON and analyze residual electron density maps to avoid overfitting .

Q. What role does solvent choice play in recrystallization for high-quality single crystals?

- Methodological Answer :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.